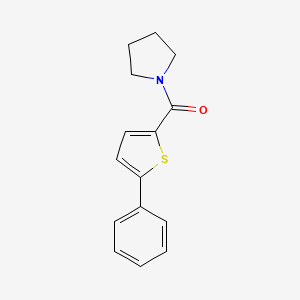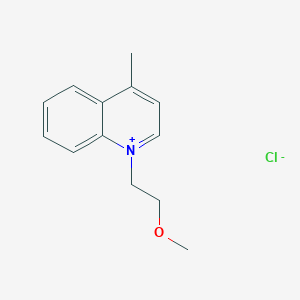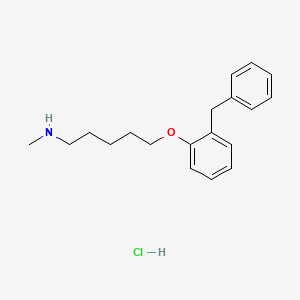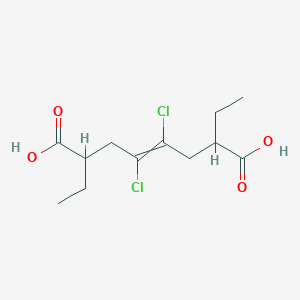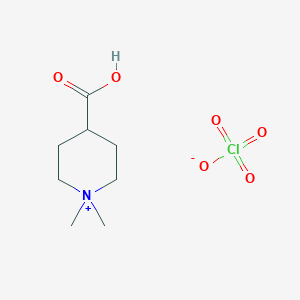![molecular formula C14H29N3 B14532798 1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- CAS No. 62350-68-9](/img/structure/B14532798.png)
1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- is a chemical compound with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.2153 g/mol . It is also known by other names such as N-Aminoethylpiperidine, N-(2-Aminoethyl)piperidine, and 1-(2-Aminoethyl)piperidine . This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge .
Preparation Methods
The synthesis of 1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- can be achieved through various synthetic routes. One common method involves the reaction of β-piperidinoalanine with benzoyl chloride under Schotten–Baumann reaction conditions to yield N-[(1-carboxy)-2-(1-piperidinyl)-ethyl]benzamide . This intermediate can then be further reacted with pivaloyl chloride to form a mixed anhydride, which is subsequently reacted with piperidine to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, upon treatment with calcium hypochlorite, piperidine converts to N-chloropiperidine, a chloramine, which can then undergo dehydrohalogenation to afford a cyclic imine . Common reagents used in these reactions include oxidizing agents like calcium hypochlorite and reducing agents like hydrogen. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various compounds, including benzamide derivatives with strong opioid analgesic activity . In biology and medicine, it is studied for its potential interactions with receptors in the central nervous system, which may lead to the development of new therapeutic agents . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of drugs and other bioactive molecules .
Mechanism of Action
The mechanism of action of 1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- involves its interaction with molecular targets and pathways in the body. For instance, it may interact with opioid receptors in the central nervous system, leading to analgesic effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- can be compared with other similar compounds such as N-(2-Aminoethyl)piperidine and 1-(2-Aminoethyl)piperidine . These compounds share similar structural features, including the presence of a piperidine ring and an aminoethyl group. 1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- is unique in its specific arrangement of functional groups, which may confer distinct chemical and biological properties .
Conclusion
1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of various bioactive molecules and therapeutic agents. Further research into its properties and applications may lead to new discoveries and advancements in multiple scientific fields.
Properties
CAS No. |
62350-68-9 |
|---|---|
Molecular Formula |
C14H29N3 |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-(2-piperidin-1-ylethyl)ethanamine |
InChI |
InChI=1S/C14H29N3/c1-3-9-16(10-4-1)13-7-15-8-14-17-11-5-2-6-12-17/h15H,1-14H2 |
InChI Key |
SLMNDIYPPRDYLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNCCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole](/img/structure/B14532724.png)
![7-[4-(3-Hydroxydec-1-EN-1-YL)-1-methyl-2-oxopyrrolidin-3-YL]heptanoic acid](/img/structure/B14532729.png)
![2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide](/img/structure/B14532735.png)
![2-[2-(2-Anilino-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14532748.png)
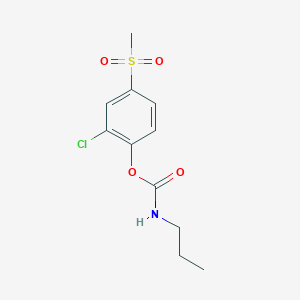

![2-[(2,4-Dinitrophenyl)selanyl]ethyl selenocyanate](/img/structure/B14532767.png)
